molecular formula C14H19BO4 B6153283 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1116104-19-8

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6153283
CAS RN: 1116104-19-8
M. Wt: 262.1
InChI Key:
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Description

The compound “2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a 1,4-benzodioxin moiety. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The 1,4-benzodioxin moiety is a bicyclic structure that is found in various natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,4-benzodioxin ring attached to a boronic ester. The 1,4-benzodioxin ring is a bicyclic structure consisting of two oxygen atoms .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . The 1,4-benzodioxin moiety could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. Boronic esters are typically stable and can be stored for extended periods .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Given the utility of boronic esters in organic synthesis and the biological activity of 1,4-benzodioxin-containing compounds, it’s possible that this compound could have applications in medicinal chemistry or materials science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-5-ylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1,4-benzodioxin-5-ylboronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter off any solid material.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1116104-19-8

Molecular Formula

C14H19BO4

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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